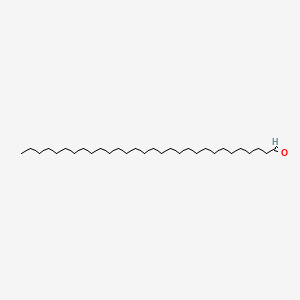

Triacontanal

Description

This compound is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of triacontan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a triacontane.

Properties

CAS No. |

22725-63-9 |

|---|---|

Molecular Formula |

C30H60O |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

triacontanal |

InChI |

InChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h30H,2-29H2,1H3 |

InChI Key |

CGNVIRPGBUXJES-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Other CAS No. |

22725-63-9 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Triacontanol in Alfalfa: A Technical Whitepaper

Abstract: This document provides a comprehensive technical overview of the historical discovery of triacontanol as a potent plant growth regulator, originating from observations of alfalfa (Medicago sativa). It details the initial findings, key experimental protocols, quantitative results, and the subsequent elucidation of its proposed signaling pathway. This whitepaper is intended for researchers, scientists, and professionals in the fields of plant science, agronomy, and drug development, offering an in-depth perspective on the foundational research of this naturally occurring fatty alcohol.

Introduction: The "Alfalfa Effect"

The story of triacontanol (TRIA) as a plant growth regulator begins not with a direct search for a new molecule, but with the observation of a phenomenon sometimes referred to as the "alfalfa effect." For years, agriculturalists and horticulturalists noted that plants grown in proximity to alfalfa hay (Medicago sativa L.) often exhibited significantly increased growth and productivity[1]. This anecdotal evidence spurred scientific inquiry to isolate the active compound responsible for these stimulatory effects.

In the mid-1970s, a team led by Dr. Stanley K. Ries at Michigan State University embarked on a series of investigations that would pinpoint the source of this phenomenon[1]. Their work, culminating in a seminal 1977 publication in Science, identified a 30-carbon primary alcohol, 1-triacontanol, as the active principle in alfalfa responsible for stimulating plant growth at remarkably low concentrations[1][2]. Triacontanol, a natural component of the epicuticular waxes of many plants, including alfalfa, was thus unveiled as a new class of plant growth substance[2][3].

This whitepaper will trace the history of this discovery, presenting the key experimental evidence, methodologies, and the scientific community's evolving understanding of triacontanol's mode of action.

The Foundational Discovery by Ries et al.

The initial research by Ries and his colleagues was systematic, moving from crude alfalfa meal to a purified, crystalline substance. Their experiments demonstrated that chloroform extracts of alfalfa meal could replicate the growth-enhancing effects observed with the hay itself[2].

Experimental Protocols

The following sections detail the key experimental methodologies employed by Ries's team, reconstructed from their publications and subsequent reviews.

The process of isolating the active compound was a critical first step. The general workflow is outlined below.

Protocol for Isolation and Identification:

-

Extraction: Dried alfalfa meal was subjected to extraction using chloroform to isolate the lipid-soluble components.

-

Fractionation: The crude chloroform extract was further fractionated, with each fraction being tested for biological activity using a bioassay (see Section 2.1.2) to identify the active fraction.

-

Purification: The active lipid fraction was purified using techniques such as column chromatography.

-

Crystallization: A pure, crystalline substance was isolated from the most active fraction.

-

Identification: The crystalline substance was subjected to mass spectrometry, which definitively identified it as 1-triacontanol (CH₃(CH₂)₂₈CH₂OH)[2].

To test the biological activity of the extracts and the purified compound, Ries and Wert developed a sensitive bioassay using rice (Oryza sativa L.) seedlings.

Protocol for Rice Seedling Bioassay:

-

Plant Material: Rice seedlings were grown hydroponically in a nutrient culture solution.

-

Treatment Application: The test compound (alfalfa extract, purified triacontanol, or authentic triacontanol) was either sprayed on the foliage or added directly to the nutrient culture at various concentrations. For foliar application, solutions were prepared, often using a small amount of a solvent like chloroform to dissolve the waxy triacontanol, and then diluted in water[1].

-

Growth Conditions: Seedlings were maintained under controlled conditions, with experiments conducted in both light and dark to understand the compound's effect on photosynthesis and dark respiration[4].

-

Data Collection: After a set period (ranging from hours to days), the seedlings were harvested. Key metrics recorded included the dry weight of the whole plants and the total leaf area[4]. An increase in these parameters relative to control plants (treated with a blank solution) indicated growth-promoting activity.

Quantitative Data from Early Experiments

The initial studies by Ries and his team provided compelling quantitative evidence of triacontanol's efficacy. The results were notable for the extremely low concentrations at which the compound was active and the rapidity of the response.

Table 1: Effect of Triacontanol on Rice Seedling Growth (Data synthesized from Ries & Wert, 1977)

| Treatment | Concentration (M) | Duration (hours) | Observation |

| Triacontanol in Nutrient Culture (Light/Dark) | 2.3 x 10⁻⁸ (10 µg/L) | 3 | Observable increase in dry weight and leaf area. |

| Triacontanol in Nutrient Culture (Dark) | 2.3 x 10⁻⁸ (10 µg/L) | 6 | 30% more total nitrogen (Kjeldahl-N) per plant compared to controls. |

| Triacontanol in Nutrient Culture (Dark) | 2.3 x 10⁻⁸ (10 µg/L) | 6 | Control plants lost dry weight, while triacontanol-treated plants gained dry weight. This effect was CO₂-dependent. |

Table 2: Effect of Foliar Application of Triacontanol on Crop Yield (Data synthesized from Ries et al., 1978)

| Crop | Application Rate (mg/ha) | Average Yield Increase (%) | Notes |

| Carrots | 5 - 500 | 40-50% | Significant increase in marketable yield. |

| Cucumber | 5 - 500 | 40-50% | Significant increase in marketable yield. |

| Barley | 5 - 500 | 40-50% | Significant increase in marketable yield. |

| Tomato | 5 - 500 | Significant Increase | 7 out of 10 crops tested showed significant yield increases. |

| Medicago sativa | 0.35 g a.i./ha | Increased seed yield | From a later study by Zhang et al. (2009)[2]. |

Note: The inconsistent results observed in some subsequent field trials were later attributed by Ries to challenges in formulating the highly insoluble triacontanol and contamination of experimental environments with antagonistic compounds like phthalates[1].

Elucidating the Mode of Action: The Second Messenger Hypothesis

Following the discovery, research shifted towards understanding how triacontanol exerts its effects at the molecular level. A key breakthrough came from Ries's lab in 1990, with the identification of a second messenger elicited by triacontanol.

The Discovery of L(+)-Adenosine

Experiments showed that the application of triacontanol to plant shoots led to the rapid appearance of a signaling molecule in the roots. This messenger, dubbed "TRIM" (Triacontanol Second Messenger), was isolated and identified as 9-β-L(+)-adenosine. This was a significant finding, as L(+)-adenosine was not previously known to occur naturally in plants. Application of L(+)-adenosine at nanomolar concentrations mimicked the growth-promoting effects of triacontanol itself[2].

The Proposed Signaling Pathway

While the complete pathway is still under investigation, a model has been proposed based on the available evidence. It suggests that triacontanol's interaction with the cell membrane triggers a cascade involving calcium signaling.

Steps in the Proposed Pathway:

-

Initial Stimulus: Exogenously applied triacontanol interacts with the plant cell's plasma membrane.

-

Second Messenger Release: This interaction rapidly elicits the formation or release of the second messenger, L(+)-adenosine[2].

-

Calcium Influx: L(+)-adenosine is believed to induce an increase in the concentration of free calcium ions (Ca²⁺) in the cytoplasm, possibly from intracellular stores like the tonoplast (vacuolar membrane)[2].

-

Sensor Activation: The elevated cytosolic Ca²⁺ is sensed by calcium-binding proteins, such as Calmodulin (CaM).

-

Kinase Activation: The Ca²⁺-CaM complex activates Calcium-Dependent Protein Kinases (CDPKs).

-

Phosphorylation Cascade: Activated CDPKs initiate a phosphorylation cascade, transferring phosphate groups to downstream target proteins.

-

Gene Expression & Metabolic Changes: This signaling cascade ultimately modulates the expression of various genes, including those involved in photosynthesis (like RuBisCO subunit genes) and stress responses. The result is a suite of physiological and metabolic changes, such as increased photosynthesis, nutrient uptake, and enzyme activity, leading to enhanced growth and yield[2][5].

Conclusion and Future Directions

The discovery of triacontanol in alfalfa by Stanley K. Ries and his team marked a significant milestone in plant biology, revealing a potent, naturally occurring growth regulator. The initial observations of the "alfalfa effect" led to the isolation of a specific molecule and sparked decades of research into its physiological effects and mode of action. The elucidation of the L(+)-adenosine second messenger pathway provided a crucial piece of the puzzle, linking the fatty alcohol to fundamental cellular signaling cascades involving calcium.

While triacontanol is now used commercially in agriculture, particularly in Asia, to enhance crop yields, further research is warranted. Key areas for future investigation include the identification of a specific receptor for triacontanol or L(+)-adenosine, a more detailed mapping of the downstream targets of the CDPK-mediated phosphorylation cascade, and a deeper understanding of its role in mediating plant responses to abiotic stress. This foundational work, rooted in the humble alfalfa plant, continues to inform the development of novel strategies for sustainable agriculture and crop improvement.

References

A Technical Guide to the Natural Sources of Triacontanol in Plant Waxes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triacontanol as a Bioactive Compound

Triacontanol (TRIA), a saturated 30-carbon primary fatty alcohol (C₃₀H₆₂O), is a naturally occurring plant growth regulator found within the epicuticular waxes of various plants.[1][2][3] Also known as melissyl alcohol or myricyl alcohol, it is recognized for its potent effects on plant growth and metabolism, even at very low concentrations.[1][4] Triacontanol enhances a multitude of physiological processes, including photosynthesis, protein synthesis, nutrient uptake, and enzyme activity.[2][3][5] Its ability to modulate these fundamental pathways has made it a subject of significant interest in agriculture for improving crop yields and in pharmacology for its potential therapeutic properties.[2][6] This document provides a comprehensive technical overview of the primary natural plant sources of triacontanol, quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and an illustration of its proposed signaling pathways in plants.

Principal Natural Sources of Triacontanol

Triacontanol is ubiquitous in the plant kingdom as a component of surface waxes, which serve as a protective barrier against environmental stressors.[7][8] While present in many species, certain plants and plant-derived products are notable for their high concentrations of this long-chain alcohol.

-

Rice Bran Wax (Oryza sativa): A byproduct of the rice bran oil industry, this wax is one of the most commercially viable sources of triacontanol.[2][9] Crude rice bran wax contains a complex mixture of lipids, from which a policosanol fraction rich in triacontanol can be isolated.[9]

-

Sugarcane Wax (Saccharum officinarum): Extracted from the press mud generated during sugar processing, sugarcane wax is another significant industrial source.[6][10][11] It contains a mixture of long-chain alcohols, with triacontanol being a key component of its policosanol fraction.[6]

-

Alfalfa (Medicago sativa): Triacontanol was first isolated from the leaf wax of alfalfa in 1933.[1][5][6] It remains a well-known botanical source, and the application of alfalfa meal or extracts in agriculture is partly attributed to its triacontanol content.[12][13][14]

-

Wheat (Triticum aestivum): The epicuticular wax of wheat leaves contains a notable percentage of triacontanol.[1][5][15]

-

Beeswax: Although an insect product, beeswax is derived from the plant waxes collected by bees and is a rich natural source of triacontanol, primarily in the form of palmitate esters.[16][17][18] The concentration can vary significantly based on the bees' forage.[17]

-

Other Documented Sources: Triacontanol is also found in the waxes of Moso bamboo (Phyllostachys pubescens), Candelilla (Euphorbia antisyphilitica), and Rose (Rosa) petals, among others.[18][19]

Data Presentation: Quantitative Analysis of Triacontanol

The concentration of triacontanol varies widely among different plant sources and with the processing method used. The following table summarizes quantitative data from various studies.

| Natural Source | Plant/Material | Part Analyzed | Triacontanol Concentration | Reference(s) |

| Cereal Byproducts | Rice (Oryza sativa) | Bran Wax (Hydrolyzed) | 42.9% | [9] |

| Rice (Oryza sativa) | Bran Wax (Concentrate) | 74.18% | [9] | |

| Rice (Oryza sativa) | Bran Wax (Crude Extract) | 13.3% | [20][21] | |

| Wheat (Triticum aestivum) | Leaf Wax | 3-4% | [1][5][15] | |

| Forage Crops | Alfalfa (Medicago sativa) | Dried Lipophilic Extract | 1-3% | [22] |

| Industrial Crops | Sugarcane (Saccharum officinarum) | Crude Wax | 10-15% | [6] |

| Sugarcane (Saccharum officinarum) | Policosanol Extract | ~13% | [6] | |

| Woody Plants | Moso Bamboo (Phyllostachys pubescens) | Fresh Shoot Skin | 13.3 mg/kg (ppm) | [19] |

| Moso Bamboo (Phyllostachys pubescens) | Boiled Shoot Skin | 41.7 mg/kg (ppm) | [19] | |

| Insect Waxes | Chinese Beeswax (Apis mellifera) | Comb Wax | 27.6% | [17] |

| Czechoslovakian Beeswax (Apis mellifera) | Comb Wax | 16% | [17] | |

| Australian Beeswax (Apis mellifera) | Comb Wax | 9.61% | [17] |

Experimental Protocols

The isolation and quantification of triacontanol from plant waxes involve several key steps: extraction of the crude wax, saponification to release free alcohols, purification of the alcohol fraction, and analytical quantification.

Extraction of Crude Wax

The initial step involves extracting the lipid-soluble wax from the dried and powdered plant material.

-

Protocol 1: Solvent Extraction (General Purpose)

-

Sample Preparation: Dry the plant material (e.g., leaves, bran) at 50-60°C and grind it into a fine powder.

-

Extraction: Weigh 100 g of the powdered material and place it in a flask. Add 500 mL of a non-polar solvent such as dichloromethane, hexane, or chloroform.[22][23]

-

Procedure: Agitate the mixture at room temperature for 12-24 hours or perform extraction in an ultrasound bath for 15-30 minutes to increase efficiency.[22]

-

Filtration: Filter the mixture to separate the plant debris from the solvent extract.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude wax extract.

-

-

Protocol 2: Soxhlet Extraction

-

Sample Preparation: Place the dried, powdered plant material into a cellulose thimble.

-

Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a reflux condenser and a flask containing an appropriate solvent (e.g., hexane).[2]

-

Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back into the thimble, continuously extracting the lipids. Continue the process for 6-8 hours.[2]

-

Concentration: After extraction, remove the solvent using a rotary evaporator to obtain the crude wax.

-

Saponification of Wax Esters

Triacontanol in plant waxes is often present as esters with long-chain fatty acids.[16][18] Saponification is a hydrolysis reaction required to release the free alcohol.

-

Protocol 3: Alkaline Hydrolysis (Saponification)

-

Reaction Setup: Dissolve the crude wax extract in a minimal amount of a suitable solvent (e.g., toluene). Add a 6% (w/v) solution of potassium hydroxide (KOH) in ethanol.[9]

-

Hydrolysis: Reflux the mixture for 2-4 hours to ensure complete hydrolysis of the esters into fatty alcohols and potassium salts of fatty acids (soap).

-

Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Add an equal volume of water and extract the non-saponifiable fraction (containing triacontanol) three times with a non-polar solvent like diethyl ether or hexane.[2]

-

Washing: Combine the organic extracts and wash them with distilled water until the washings are neutral to pH paper.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude policosanol (mixed fatty alcohol) fraction.

-

Purification

Further purification is necessary to isolate triacontanol from other long-chain alcohols.

-

Protocol 4: Molecular Distillation

-

Principle: This high-vacuum distillation technique separates compounds based on their molecular weight. It is effective for purifying heat-sensitive, high-boiling-point compounds like triacontanol.

-

Procedure: The crude policosanol fraction is fed into a molecular still. Under optimized conditions (e.g., temperature of 153°C and pressure of 62.37 Pa for rice bran wax extract), the more volatile components are distilled off, leaving a residue highly concentrated in triacontanol (up to 74.18%).[9]

-

Quantification

-

Protocol 5: HPLC-ELSD Analysis

-

Method: High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust method for quantifying non-chromophoric compounds like triacontanol.[22]

-

Sample Preparation: Accurately weigh the purified sample and dissolve it in a suitable solvent (e.g., dichloromethane). Add a known concentration of an internal standard (IS), such as 5-α-cholestane, for accurate quantification.[22]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of solvents like methanol and isopropanol.

-

Detector: ELSD, with parameters optimized for nebulization temperature and gas flow rate.

-

-

Quantification: Generate a calibration curve using certified triacontanol standards of known concentrations. Calculate the concentration in the sample by comparing the peak area ratio of triacontanol to the internal standard against the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the extraction and purification of triacontanol from rice bran wax.

Caption: Workflow for Triacontanol Extraction and Purification.

Biochemical Signaling and Mode of Action

Triacontanol is not a classic phytohormone but is considered a potent plant growth regulator that enhances physiological efficiency.[3][7] Its mode of action is complex and involves the modulation of several key metabolic and signaling pathways.

When applied to plants, triacontanol is believed to trigger a rapid signaling cascade. Research suggests that it may elicit a secondary messenger, with L(+)-adenosine being a potential candidate, which appears in plant tissues within minutes of application.[3] This secondary messenger then activates a series of downstream enzymatic and metabolic processes.

Key effects include:

-

Enhanced Photosynthesis: Triacontanol stimulates the activity of key photosynthetic enzymes, leading to higher rates of carbon fixation.[7][24]

-

Increased Enzyme Activity: It upregulates the activity of enzymes like nitrate reductase, which is crucial for nitrogen assimilation and protein synthesis.[7]

-

Improved Nutrient and Water Uptake: Plants treated with triacontanol often show enhanced root growth and a greater capacity for absorbing water and essential minerals from the soil.[3][25]

-

Modulation of Gene Expression: Recent studies suggest that triacontanol can directly or indirectly activate genes that control photosynthesis and other growth-related processes.[26]

The diagram below conceptualizes the proposed signaling pathway for triacontanol.

Caption: Proposed Signaling Pathway of Triacontanol in Plants.

Conclusion

Triacontanol is a valuable bioactive compound with significant applications as a plant growth regulator. Natural sources like rice bran wax, sugarcane wax, and alfalfa provide commercially feasible avenues for its extraction. The successful isolation and application of triacontanol rely on robust and optimized protocols for extraction, saponification, purification, and quantification. Understanding its complex mode of action, including the rapid signaling cascades it initiates, continues to be an active area of research. For professionals in agriculture and drug development, harnessing the potential of this natural molecule requires a deep, technical understanding of its sources and biochemical functions.

References

- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]

- 2. ijset.in [ijset.in]

- 3. researchgate.net [researchgate.net]

- 4. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Sugarcane Wax - A Par Excellent by-Product of Sugar Industry - A Review [arccjournals.com]

- 7. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]

- 8. researchgate.net [researchgate.net]

- 9. chesci.com [chesci.com]

- 10. researchgate.net [researchgate.net]

- 11. primaryinfo.com [primaryinfo.com]

- 12. gardenculturemagazine.com [gardenculturemagazine.com]

- 13. Triacontanol — Alfalfa Green™️ Organic Fertilizers [alfalfagreen.ca]

- 14. icmag.com [icmag.com]

- 15. Laboratories for the analysis of triacontanol (CAS: 5300-99-2) - Analytice [analytice.com]

- 16. acs.org [acs.org]

- 17. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 18. The Natural Exsitence Of Triacontanol - Company News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 19. researchgate.net [researchgate.net]

- 20. Isolation and Identification of Crude Triacontanol from Rice Bran Wax | Semantic Scholar [semanticscholar.org]

- 21. updatepublishing.com [updatepublishing.com]

- 22. mdpi.com [mdpi.com]

- 23. Optimizing Plant Growth: The Role of Triacontanol Extraction in Modern Agriculture [greenskybio.com]

- 24. growwithgrease.com [growwithgrease.com]

- 25. agradehydroponics.com [agradehydroponics.com]

- 26. Sugar Cane Extract Plant Growth Regulator Triacontanol Use in Agriculture - Triacontanol Use in Agriculture, Triacontanol Water Soluble | Made-in-China.com [m.made-in-china.com]

The intricate pathway of Triacontanol Biosynthesis in Plants: A Technical Guide

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive technical guide detailing the biosynthesis of triacontanol in plants has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide elucidates the complex enzymatic processes that lead to the formation of this potent plant growth regulator, offering in-depth insights into the underlying molecular mechanisms.

Triacontanol, a 30-carbon primary fatty alcohol, is a naturally occurring substance in plant cuticular waxes that has been shown to elicit significant growth-promoting effects.[1][2] Its biosynthesis is an extension of the well-characterized very-long-chain fatty acid (VLCFA) elongation pathway. This technical guide provides a detailed examination of this pathway, from the initial precursors to the final product, supported by quantitative data, experimental protocols, and visual diagrams of the key processes.

The Core Biosynthetic Pathway

The synthesis of triacontanol begins with the production of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum.[3] This process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE).[4] The FAE complex iteratively adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The synthesis of a C30 acyl-CoA, the direct precursor to triacontanol, involves multiple cycles of four key enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the substrate specificity for the chain length.[4][5]

-

Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR).[5]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[3]

-

Second Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to produce an acyl-CoA chain that is two carbons longer.[3]

Once the C30 acyl-CoA is synthesized, the final step in triacontanol formation is the reduction of this precursor, a reaction catalyzed by a fatty acyl-CoA reductase (FAR).[6][7] These enzymes are crucial in the production of primary alcohols that are components of cuticular waxes and suberin.[8][9]

Visualizing the Pathway

To provide a clear visual representation of the triacontanol biosynthesis pathway, the following diagram has been generated using the DOT language.

Quantitative Insights into Triacontanol Biosynthesis

While comprehensive kinetic data for every enzyme specifically involved in the C30 pathway remains an active area of research, studies on homologous enzymes provide valuable benchmarks. The following tables summarize available quantitative data for key enzyme families in the triacontanol biosynthesis pathway.

Table 1: Substrate Specificity of select β-Ketoacyl-CoA Synthases (KCS) in Arabidopsis thaliana

| Enzyme | Substrate(s) | Product(s) | Comments |

| KCS1 | C22-CoA, C24-CoA | C24-CoA, C26-CoA | Involved in the elongation of VLCFAs for sphingolipid biosynthesis. |

| CER6/KCS6 | >C24-CoA | >C26-CoA | Primarily responsible for elongating VLCFAs beyond C24 for cuticular wax formation.[10] |

| FAE1 | C18:1-CoA | C20:1-CoA, C22:1-CoA | Key enzyme for the production of very-long-chain monounsaturated fatty acids in seeds. |

Data compiled from various studies on Arabidopsis KCS enzymes and are intended to be representative of the enzyme class.

Table 2: Characterized Fatty Acyl-CoA Reductases (FAR) from Arabidopsis thaliana

| Enzyme | Substrate(s) | Product(s) | Cellular Localization |

| CER4/FAR3 | C24:0-C30:0 Acyl-CoAs | C24:0-C30:0 Primary Alcohols | Endoplasmic Reticulum |

| MS2/FAR2 | Primary Alcohols | Sporopollenin Precursors | Plastid |

| FAR1, FAR4, FAR5 | C18:0-C22:0 Acyl-CoAs | C18:0-C22:0 Primary Alcohols | Endoplasmic Reticulum |

This table highlights the diversity of FAR enzymes and their roles in producing various primary alcohols, including those in the C30 range.[8]

Experimental Protocols

A deeper understanding of the triacontanol biosynthesis pathway relies on robust experimental methodologies. This section provides an overview of key protocols for the analysis of pathway components and enzyme activities.

Protocol 1: Extraction and Quantification of Cuticular Waxes by GC-MS

This protocol outlines the general steps for the analysis of plant cuticular waxes, including triacontanol.

1. Wax Extraction:

- Completely submerge freshly harvested plant material (e.g., leaves, stems) in chloroform for 15-30 seconds.[11]

- Add an internal standard (e.g., n-tetracosane) to the chloroform extract.[11]

- Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization:

- To analyze hydroxyl-containing compounds like triacontanol, derivatize the wax residue to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70-80°C for 30-60 minutes.

3. GC-MS Analysis:

- Resuspend the derivatized sample in an appropriate solvent (e.g., heptane:toluene).[12]

- Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

- Use a suitable capillary column (e.g., HP-5) and a temperature program that allows for the separation of long-chain aliphatic compounds. A typical program might start at 80°C and ramp up to 290-320°C.[11]

- Identify and quantify triacontanol by comparing its retention time and mass spectrum to an authentic standard and the internal standard.

Protocol 2: Radiometric Assay for Fatty Acyl-CoA Reductase (FAR) Activity

This method allows for the sensitive measurement of FAR activity by tracing the conversion of a radiolabeled substrate.

1. Enzyme Source Preparation:

- Heterologously express the FAR enzyme of interest in a suitable system (e.g., E. coli, yeast) or use plant microsomal fractions.[13]

- Prepare cell lysates or microsomal fractions containing the active enzyme.

2. Assay Reaction:

- Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NADPH, and the radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]C30-CoA).

- Initiate the reaction by adding the enzyme preparation.

- Incubate at an optimal temperature (e.g., 30°C) for a defined period.

3. Product Separation and Quantification:

- Stop the reaction by adding a quenching solution (e.g., acidic methanol).

- Extract the lipids using an organic solvent (e.g., hexane).

- Separate the fatty alcohol product from the unreacted fatty acyl-CoA substrate using thin-layer chromatography (TLC).

- Quantify the radioactivity of the product spot using a scintillation counter to determine the enzyme activity.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of a candidate gene involved in triacontanol biosynthesis.

References

- 1. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Three Arabidopsis Fatty Acyl-Coenzyme A Reductases, FAR1, FAR4, and FAR5, Generate Primary Fatty Alcohols Associated with Suberin Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A β-Ketoacyl-CoA Synthase Is Involved in Rice Leaf Cuticular Wax Synthesis and Requires a CER2-LIKE Protein as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas Chromatography–Mass Spectrometry Metabolite Analysis Combined with Transcriptomics Reveals Genes Involved in Wax Biosynthesis in Allium fistulosum L. | MDPI [mdpi.com]

- 12. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

Triacontanol: A Technical Guide to its Physiological Effects on Plant Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Triacontanol (TRIA), a long-chain primary alcohol, is a potent, naturally occurring plant growth regulator found in the epicuticular waxes of various plants.[1][2][3] Its application, even at nanomolar concentrations, has been demonstrated to elicit a wide range of physiological and biochemical responses, leading to significant improvements in plant growth, yield, and stress resilience.[3] This technical guide provides an in-depth analysis of the physiological effects of triacontanol on plant metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways. It serves as a comprehensive resource for researchers exploring the application of TRIA in agriculture and plant biotechnology.

Mechanism of Action

While the complete mechanism of triacontanol's action is still under investigation, research points to its role as a biostimulant that enhances the physiological efficiency of plant cells.[3][4] The primary mode of action is believed to be mediated by a second messenger. Upon foliar application, TRIA rapidly stimulates the production of L(+)-adenosine in plant tissues, which then triggers downstream metabolic changes.[5][3] This response is remarkably fast, with changes in metabolites like free amino acids and reducing sugars observed within minutes of application in crops like rice and maize.[3][6]

Triacontanol also influences membrane permeability and the activity of membrane-associated enzymes, which may contribute to its broad effects on nutrient and water uptake.[7][8] It does not act as a direct hormonal regulator but rather as an enhancer of metabolic processes, allowing plants to better express their genetic potential.[4]

Signaling Pathway

The proposed signaling cascade initiated by triacontanol involves the rapid synthesis of a secondary messenger, which orchestrates a multitude of physiological responses.

Caption: Proposed signaling cascade of Triacontanol in plants.

Core Physiological Effects

Triacontanol positively influences a wide array of metabolic processes, which collectively enhance plant vigor and productivity. The primary effects are observed in photosynthesis, nutrient metabolism, and stress response systems.

Enhancement of Photosynthesis

One of the most well-documented effects of TRIA is the enhancement of photosynthesis.[1][3] This is achieved through several mechanisms:

-

Increased Photosynthetic Pigments: TRIA application often leads to higher concentrations of chlorophyll a, chlorophyll b, and carotenoids.[5][9]

-

Enhanced CO2 Assimilation: It increases the activity of key photosynthetic enzymes, notably Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), leading to improved CO2 fixation.[5][3]

-

Gene Regulation: TRIA up-regulates the expression of photosynthesis-related genes, such as the small subunit of RuBisCO (rbcS).[10][11]

Caption: How TRIA boosts the photosynthetic machinery in plants.

Modulation of Enzyme Activity

TRIA significantly influences the activity of various enzymes crucial for plant metabolism.[2][12] This includes enzymes involved in carbon and nitrogen metabolism, as well as those part of the antioxidant defense system.

-

Carbonic Anhydrase (CA) & Nitrate Reductase (NR): TRIA enhances the activity of CA, which facilitates CO2 conversion for photosynthesis, and NR, a key enzyme in nitrogen assimilation.[4][13]

-

Antioxidant Enzymes: Under stress conditions, TRIA boosts the activity of antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which helps mitigate oxidative damage.[5][14][15]

Improved Nutrient and Water Uptake

TRIA application can lead to more efficient use of water and nutrients.[16][17] It promotes root development, leading to better absorption of essential minerals from the soil.[1][18] Furthermore, TRIA has been shown to upregulate the expression of aquaporin-related genes, which may improve water transport within the plant, enhancing drought tolerance.[9]

Quantitative Data on Triacontanol's Effects

The following tables summarize quantitative findings from various studies on the effects of triacontanol across different plant species and parameters.

Table 1: Effect of Triacontanol on Photosynthesis and Growth Parameters

| Plant Species | TRIA Concentration | Parameter | Quantitative Change | Citation |

|---|---|---|---|---|

| Ocimum basilicum L. | 10⁻⁶ M | Chlorophyll a | +25.6% | [5] |

| Ocimum basilicum L. | 10⁻⁶ M | Chlorophyll b | +33.9% | [5] |

| Ocimum basilicum L. | 10⁻⁶ M | Carotenoids | +13.0% | [5] |

| Rice (Oryza sativa L.) | 10 µg/L | Dry Weight | Increased | [10] |

| Rice (Oryza sativa L.) | 10 µg/L | Protein Content | Increased | [10] |

| Rice (Oryza sativa L.) | N/A | RuBisCO Content | +30% | [3] |

| Tomato (Lycopersicon L.) | 0.3 and 3.0 mg/L | Tomato Yield | Significant Increase | [19] |

| Rice (Oryza sativa L.) | 0.5 mg/L | Yield | +10% |[20] |

Table 2: Effect of Triacontanol on Gene Expression and Enzyme Activity

| Plant Species | TRIA Concentration | Gene/Enzyme | Quantitative Change | Citation |

|---|---|---|---|---|

| Rice (Oryza sativa L.) | 10 µg/L | rbcS (isogenes) | Up-regulated 2.2 to 5.0-fold | [11] |

| Rice (Oryza sativa L.) | 10 µg/L | psbO | Up-regulated 3.2-fold | [11] |

| Rice (Oryza sativa L.) | 10 µg/L | Stress-related genes | Down-regulated | [10] |

| Hyacinth Bean | 10⁻⁶ M | Nodule-Nitrogen Content | +5.4% | [13] |

| Hyacinth Bean | 10⁻⁶ M | Leghemoglobin Content | +14.1% | [13] |

| Arachis hypogaea | 0.5 mL/L (spray) | Catalase (CAT) Activity | Increased 20-fold |[21] |

Experimental Protocols

Accurate and reproducible results in triacontanol research depend on meticulous experimental design and execution.

Preparation and Application of Triacontanol Solutions

Due to its extremely low solubility in water, preparing a stable TRIA solution is critical.[22]

Protocol 1: Stock Solution Preparation

-

Materials: Analytical-grade triacontanol powder (>90% purity), 95% Ethanol, Tween-20 (polysorbate surfactant), distilled water, analytical balance, and glass containers.[22]

-

Procedure: a. To create a 1000 mg/L (1000 ppm) stock, accurately weigh 1000 mg of TRIA powder. b. Dissolve the powder in 100 mL of 95% ethanol. Gentle heating in a water bath may be required to fully dissolve the TRIA. c. In a separate container, dissolve 10 g of Tween-20 in 800 mL of distilled water. d. Slowly add the TRIA-ethanol solution to the Tween-20 solution while stirring continuously. e. Bring the final volume to 1 liter with distilled water. Store the stock solution in a cool, dark place.[22]

Protocol 2: Application Methods

-

Foliar Spray: Dilute the stock solution to the desired final concentration (typically 0.05 - 10 mg/L).[17][20] Apply as a fine mist to the plant foliage, ensuring thorough coverage, usually during the early morning or late afternoon to maximize absorption.[17]

-

Soil Drench/Root Application: Apply a diluted solution directly to the soil or growth medium.[1][23] This method provides a more sustained release.

-

Seed Treatment/Priming: Soak seeds in a dilute TRIA solution (e.g., 35 ppm for 2 hours for rice) before sowing to promote germination and early seedling vigor.[1][9]

Measurement of Physiological Parameters

Protocol 3: Determination of Photosynthetic Pigments

-

Homogenize fresh leaf tissue (interveinal area) with 100% acetone using a mortar and pestle.[24]

-

Centrifuge the extract to pellet debris.

-

Measure the absorbance of the supernatant at 662 nm, 645 nm, and 470 nm using a spectrophotometer.

-

Calculate chlorophyll and carotenoid concentrations using established equations (e.g., Lichtenthaler's equations).[24]

Protocol 4: Measurement of Relative Water Content (RWC)

-

Excise leaf discs from fully expanded leaves and immediately record their fresh mass (FM).[9]

-

Float the discs in distilled water in a petri dish for approximately 4 hours to achieve full turgor.

-

Blot the discs dry and record their water saturated mass (WSM).

-

Dry the samples in an oven at 80°C for 48 hours to determine their dry mass (DM).[9]

-

Calculate RWC using the formula: RWC (%) = [(FM - DM) / (WSM - DM)] x 100.[9]

Protocol 5: General Experimental Workflow The following diagram illustrates a typical workflow for evaluating the effects of triacontanol.

Caption: A standard workflow for assessing TRIA's effects.

Conclusion

Triacontanol is a powerful and multifaceted plant biostimulant with significant potential in modern agriculture. Its ability to rapidly trigger a signaling cascade that enhances photosynthesis, improves enzyme activity, and bolsters stress tolerance makes it an invaluable tool for improving crop performance.[5][3][12] The quantitative data consistently demonstrate positive effects on growth, yield, and key metabolic markers. For researchers, a thorough understanding of its mechanism and adherence to precise experimental protocols are essential for harnessing its full potential and ensuring reproducible outcomes. Future research should continue to unravel the intricate molecular details of its signaling pathway and optimize its application for a wider range of crops and environmental conditions.

References

- 1. wellyoutech.com [wellyoutech.com]

- 2. agradehydroponics.com [agradehydroponics.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]

- 5. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. How to Use Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-Triacontanol - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pakbs.org [pakbs.org]

- 15. mdpi.com [mdpi.com]

- 16. kaijunutrients.com [kaijunutrients.com]

- 17. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]

- 18. How Triacontanol Enhances Plant Growth and Agriculture Efficiency [jindunchemical.com]

- 19. saahasindia.org [saahasindia.org]

- 20. Using method (Part II) of tria triacontanol used on different plants - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 21. mdpi.com [mdpi.com]

- 22. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]

- 23. Triacontanol experiment - Overgrow.com [overgrow.com]

- 24. researchgate.net [researchgate.net]

The Molecular Crosstalk of Triacontanol: An In-Depth Technical Guide to its Role in Plant Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacontanol (TRIA), a 30-carbon primary alcohol, is a potent plant growth regulator that elicits a wide range of physiological and biochemical responses, leading to enhanced growth, improved stress tolerance, and increased yield in various plant species. This technical guide provides a comprehensive overview of the current understanding of TRIA's role in plant signal transduction. It delves into the core signaling pathways, the modulation of downstream molecular targets, and the resultant physiological effects. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal studies, and visually represents the complex signaling networks through meticulously crafted diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in plant science and the development of novel agricultural biologics.

Introduction

Triacontanol is a naturally occurring long-chain fatty alcohol found in the epicuticular waxes of many plants.[1] Its growth-promoting properties have been recognized for decades, leading to its use in agriculture to boost crop productivity.[2] The physiological effects of TRIA are pleiotropic, encompassing enhancements in photosynthesis, nutrient uptake, nitrogen fixation, and the activities of various enzymes.[3] Furthermore, TRIA plays a crucial role in mitigating the detrimental effects of abiotic stresses such as salinity, drought, and heavy metal toxicity.[4] At the molecular level, TRIA is known to regulate gene expression, upregulating genes associated with photosynthesis and downregulating those related to stress responses.[5] This guide focuses on the signal transduction mechanisms that underpin these diverse effects.

The Core Signaling Pathway: Triacontanol and the Second Messenger 9-β-L(+)-Adenosine

The initial perception of the TRIA signal is believed to occur at the plasma membrane, although a specific receptor has yet to be identified. A key breakthrough in understanding TRIA's mode of action was the identification of 9-β-L(+)-adenosine as a putative second messenger.[6][7]

Foliar application of TRIA leads to a rapid, transient increase in the intracellular concentration of 9-β-L(+)-adenosine.[2] This molecule, in turn, is thought to initiate a signaling cascade that culminates in the observed physiological responses. The proposed signaling pathway is as follows:

-

TRIA Perception: Exogenously applied TRIA interacts with the plant cell, likely at the plasma membrane.

-

Second Messenger Generation: This interaction triggers the rapid synthesis or release of 9-β-L(+)-adenosine. The exact enzymatic source of this second messenger is still under investigation.[4]

-

Signal Transduction: 9-β-L(+)-adenosine activates downstream signaling components. While the precise mechanisms are not fully elucidated, evidence suggests the involvement of calcium-dependent protein kinases (CDPKs) and other signaling molecules.

-

Transcriptional Regulation: The signaling cascade ultimately leads to the modulation of gene expression in the nucleus. This includes the upregulation of genes involved in photosynthesis and growth, and the downregulation of stress-responsive genes.[5]

-

Physiological Response: The altered gene expression profile results in the wide array of physiological and developmental changes associated with TRIA treatment.

Quantitative Effects of Triacontanol on Plant Physiology and Biochemistry

The application of triacontanol has been shown to quantitatively impact various aspects of plant life. The following tables summarize some of the key findings from the literature.

Table 1: Effect of Triacontanol on Plant Growth Parameters

| Plant Species | TRIA Concentration | Parameter | % Increase (approx.) | Reference |

| Tomato | 70 µM (foliar spray) | Number of flowers | 37-50% | [8] |

| Tomato | 70 µM (foliar spray) | Total fruit number | 22-57% | [8] |

| Tomato | 70 µM (foliar spray) | Total yield | 28% | [8] |

| Lettuce | 10⁻⁷ M (foliar spray) | Leaf fresh weight | 13-20% | [8] |

| Lettuce | 10⁻⁷ M (foliar spray) | Root fresh weight | 13-24% | [8] |

| Mung bean | 1.0 µM (foliar spray) | Shoot fresh weight | Varies with stress | [9] |

| Mung bean | 1.0 µM (foliar spray) | Root fresh weight | Varies with stress | [9] |

| Strawberry | 1 ppm (foliar spray) | Total yield per plant | 12.7% | [10] |

Table 2: Effect of Triacontanol on Photosynthetic Parameters and Enzyme Activities

| Plant Species | TRIA Concentration | Parameter | Fold/Percent Change | Reference |

| Rice | Not specified | rbcS (Rtr1) gene expression | 3.8-fold increase | [11] |

| Rice | Not specified | rbcS (Rtr2) gene expression | 4.4-fold increase | [11] |

| Rice | Not specified | rbcS (Rtr3) gene expression | 3.4-fold increase | [11] |

| Rice | Not specified | rbcS (Rtr4) gene expression | 2.2-fold increase | [11] |

| Rice | Not specified | rbcS (Rtr5) gene expression | 5.0-fold increase | [11] |

| Rice | Not specified | psbO gene expression | 3.2-fold increase | [11] |

| Hot Pepper (under salinity) | 75 µM (foliar spray) | Superoxide Dismutase (SOD) activity | Significant increase | [1] |

| Hot Pepper (under salinity) | 75 µM (foliar spray) | Catalase (CAT) activity | Significant increase | [1] |

| Linseed (under drought) | 1.0 µM (foliar spray) | Superoxide Dismutase (SOD) activity | Significant increase | [9] |

| Linseed (under drought) | 1.0 µM (foliar spray) | Catalase (CAT) activity | Significant increase | [9] |

| Linseed (under drought) | 1.0 µM (foliar spray) | Peroxidase (POD) activity | Significant increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of triacontanol's role in plant signal transduction.

Preparation and Application of Triacontanol

Objective: To prepare a stable, aqueous solution of the lipophilic triacontanol for application to plants.

Materials:

-

Triacontanol (pure)

-

Chloroform or a suitable organic solvent

-

Tween-20 or other non-ionic surfactant

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beakers and volumetric flasks

Protocol:

-

Stock Solution Preparation:

-

Dissolve a known weight of triacontanol in a small volume of chloroform (e.g., 1 mg/mL).

-

In a separate beaker, prepare a solution of Tween-20 in distilled water (e.g., 0.1% v/v).

-

While vigorously stirring the Tween-20 solution, slowly add the triacontanol-chloroform solution.

-

Continue stirring for at least 30 minutes to ensure the formation of a stable emulsion.

-

The chloroform can be evaporated by gentle heating or under a stream of nitrogen if required for the specific application.

-

-

Working Solution Preparation:

-

Dilute the stock solution with distilled water to the desired final concentration for foliar spray or soil drench applications.

-

-

Application:

-

Foliar Spray: Apply the working solution to plant leaves until runoff, typically using a fine mist sprayer to ensure even coverage. Include a control group sprayed with the solvent and surfactant solution without triacontanol.

-

Soil Drench: Apply a known volume of the working solution to the soil or growing medium around the base of the plant.

-

Measurement of Photosynthetic Rate

Objective: To quantify the net CO₂ assimilation rate in response to triacontanol treatment.

Materials:

-

Infrared Gas Analyzer (IRGA)

-

Controlled environment growth chamber or greenhouse

-

Triacontanol-treated and control plants

Protocol:

-

Acclimate the plant to the conditions within the IRGA cuvette (e.g., light intensity, CO₂ concentration, temperature, and humidity) until a steady-state photosynthetic rate is achieved.

-

Clamp a fully expanded leaf into the IRGA cuvette.

-

Record the net photosynthetic rate (A), stomatal conductance (gs), intercellular CO₂ concentration (Ci), and transpiration rate (E) as provided by the instrument's software.

-

Repeat measurements on multiple leaves from different plants for each treatment group to ensure statistical robustness.

Assay of Antioxidant Enzyme Activity

Objective: To measure the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT) in plant tissues.

Materials:

-

Spectrophotometer

-

Mortar and pestle

-

Liquid nitrogen

-

Centrifuge

-

Extraction buffer (e.g., potassium phosphate buffer, pH 7.8, containing EDTA and PVPP)

-

Assay-specific reagents (e.g., nitroblue tetrazolium (NBT) for SOD, hydrogen peroxide for CAT)

Protocol (General):

-

Enzyme Extraction:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

This assay is typically based on the inhibition of the photochemical reduction of NBT.

-

The reaction mixture contains the enzyme extract, phosphate buffer, methionine, NBT, and riboflavin.

-

The reaction is initiated by placing the tubes under a light source.

-

The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

-

-

Catalase (CAT) Activity Assay:

-

This assay measures the decomposition of H₂O₂.

-

The reaction mixture contains the enzyme extract and phosphate buffer.

-

The reaction is initiated by the addition of H₂O₂.

-

The decrease in absorbance at 240 nm due to the consumption of H₂O₂ is monitored over time.

-

Identification of Triacontanol-Regulated Genes using Suppression Subtractive Hybridization (SSH)

Objective: To isolate and identify genes that are differentially expressed in response to triacontanol treatment.

Materials:

-

Triacontanol-treated (tester) and control (driver) plant tissues

-

mRNA isolation kit

-

cDNA synthesis kit

-

Restriction enzymes

-

Adaptors

-

DNA ligase

-

PCR reagents and thermocycler

-

Cloning vectors and competent cells

Protocol (Conceptual Workflow):

-

RNA Isolation and cDNA Synthesis: Isolate high-quality mRNA from both tester and driver tissues and synthesize double-stranded cDNA.

-

Tester and Driver Preparation: Digest both tester and driver cDNA with a restriction enzyme that generates blunt ends. Ligate different adaptors to the tester cDNA populations.

-

First Hybridization: Denature and anneal an excess of driver cDNA with the adaptor-ligated tester cDNA. This results in the equalization of the concentration of different cDNAs.

-

Second Hybridization: Add fresh denatured driver cDNA to the first hybridization mixture and allow for further hybridization. This enriches for differentially expressed sequences.

-

PCR Amplification: Use primers specific to the adaptors to amplify the differentially expressed tester cDNAs. The structure of the adaptors prevents the amplification of non-differentially expressed sequences.

-

Cloning and Analysis: Clone the amplified PCR products into a suitable vector and sequence the inserts to identify the triacontanol-regulated genes.

Conclusion and Future Perspectives

Triacontanol exerts its profound effects on plant growth and development through a complex signal transduction network, with 9-β-L(+)-adenosine acting as a key second messenger. The activation of this pathway leads to significant changes in gene expression, ultimately enhancing photosynthetic efficiency and bolstering stress tolerance mechanisms. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The identification and characterization of the putative triacontanol receptor will be a critical step forward. Furthermore, a more detailed understanding of the downstream components of the 9-β-L(+)-adenosine signaling cascade, including the specific kinases and transcription factors involved, will provide a more complete picture of how this simple long-chain alcohol can orchestrate such a wide range of responses. The application of modern proteomic and transcriptomic approaches will undoubtedly continue to unravel the intricate molecular details of triacontanol's mode of action, paving the way for the development of more effective and targeted plant growth regulators for sustainable agriculture.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. jeeng.net [jeeng.net]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Nitrate Reductase Activity in Tomato (Solanum lycopersicum L.) Leaves Under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfu.ca [sfu.ca]

- 7. Spectrophotometric Determination of RuBisCO Activity and Activation State in Leaf Extracts | Springer Nature Experiments [experiments.springernature.com]

- 8. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Stress-Responsive Genes in Plants Using Suppression Subtraction Hybridization: Ozone Stress as an Example | Springer Nature Experiments [experiments.springernature.com]

- 10. 9-beta-L(+) Adenosine: a new naturally occurring plant growth substance elicited by triacontanol in rice. [agris.fao.org]

- 11. academic.oup.com [academic.oup.com]

The Influence of Triacontanol on Plant Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacontanol (TRIA), a naturally occurring long-chain alcohol, has been widely recognized for its potent plant growth-regulating properties. Its application, even at nanomolar concentrations, can elicit significant improvements in plant growth, yield, and stress tolerance. The physiological enhancements mediated by triacontanol are underpinned by complex molecular changes, primarily driven by alterations in gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms of triacontanol action, focusing on its effects on signaling pathways and the resultant changes in the plant transcriptome. We present a synthesis of current research, including quantitative data on gene expression, detailed experimental protocols for studying these effects, and visual representations of the key signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in plant science and agricultural biotechnology.

Introduction

Triacontanol (n-C30H61OH) is a saturated 30-carbon primary alcohol found in the epicuticular waxes of various plants.[1] Its role as a plant growth regulator has been documented across a wide range of plant species, where it has been shown to enhance photosynthesis, nutrient uptake, and secondary metabolite production.[2][3] These physiological responses are the manifestation of intricate changes at the molecular level, initiated by the perception of the triacontanol signal and culminating in the differential regulation of a host of genes. Understanding the effect of triacontanol on gene expression is pivotal for harnessing its full potential in agricultural applications and for the development of novel crop improvement strategies.

The Triacontanol Signaling Pathway

The molecular mechanism of triacontanol action is believed to be initiated by the rapid generation of a secondary messenger, L(+)-adenosine.[1] This signaling molecule is thought to trigger a cascade of downstream events, including the modulation of intracellular calcium levels, which in turn activates calmodulin.[4] Activated calmodulin can then interact with and modulate the activity of various transcription factors, leading to the altered expression of target genes.[1] This proposed pathway provides a framework for understanding how an external application of triacontanol can lead to widespread changes in the plant's genetic machinery.

References

The Growth-Promoting Effects of Triacontanol: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Triacontanol (TRIA) is a naturally occurring saturated 30-carbon primary alcohol found in the epicuticular waxes of various plants, such as alfalfa and wheat, as well as in beeswax.[1] It is a potent, non-hormonal plant growth regulator that has demonstrated significant positive effects on the growth, yield, and stress resistance of a wide range of agricultural and horticultural crops.[2][3] Unlike traditional phytohormones that directly regulate plant development, triacontanol acts as a biostimulant or secondary plant growth enhancer.[1] It improves the physiological efficiency of plant cells, thereby optimizing metabolic processes and enabling plants to better express their genetic potential.[4] This guide provides a comprehensive overview of the preliminary studies on triacontanol's growth-promoting effects, detailing its mechanism of action, experimental protocols, and quantitative data from various research findings.

Core Mechanism of Action

Triacontanol's mode of action is complex and involves the regulation of multiple physiological and biochemical processes. It does not act directly but is believed to trigger a cascade of events initiated by a second messenger.[5]

Signaling Pathway:

Upon application, typically as a foliar spray or soil drench, triacontanol is absorbed by the plant's leaves or roots.[3][6] The primary mechanism involves the rapid elicitation of a second messenger, identified as L(+)-adenosine.[4][7] This signaling molecule then initiates a series of downstream effects:

-

Enzyme Activation: Triacontanol has been shown to rapidly increase the activity of key enzymes. For instance, it enhances the activity of plasma membrane-associated Ca2+/Mg2+-dependent ATPase and NADH oxidase.[5] It also boosts the activity of enzymes crucial for photosynthesis and nutrient metabolism, such as RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase), carbonic anhydrase, and nitrate reductase.[6][7][8]

-

Gene Regulation: Studies have shown that triacontanol can regulate the expression of genes, particularly those associated with photosynthesis. For example, it has been observed to increase the expression of rbcS genes, which encode the small subunit of RuBisCO.[5][7]

-

Enhanced Photosynthesis: A primary effect of triacontanol is the enhancement of photosynthesis.[3] This is achieved by increasing chlorophyll content, improving the size and number of chloroplasts, and boosting the activity of photosynthetic enzymes.[5][7] This leads to a higher rate of CO₂ fixation and greater production of photosynthates.[1][9]

-

Improved Nutrient and Water Uptake: Triacontanol promotes root development, leading to a stronger and more extensive root system.[1] This enhanced root architecture improves the plant's ability to absorb water and essential mineral nutrients from the soil, such as nitrogen (N), phosphorus (P), and potassium (K).[3][7][9]

-

Stress Mitigation: Triacontanol helps plants withstand various abiotic stresses, including drought, salinity, and heat.[6][10] It modulates the synthesis of stress-related hormones like abscisic acid (ABA) and can enhance the accumulation of osmoprotectants, which help maintain cellular water balance under stress.[6][10]

Data Presentation: Quantitative Effects on Plant Growth

The application of triacontanol has resulted in statistically significant improvements in various growth and yield parameters across numerous plant species. The following tables summarize key quantitative findings from preliminary studies.

Table 1: Effect of Triacontanol on Crop Yield

| Crop | Triacontanol Concentration | Application Method | Observed Effect | Reference |

| Rice (Oryza sativa) | 95% @ 0.33 ml/L water | Foliar Spray | 51.26% increase in grain yield. | [11] |

| Tomato (Lycopersicon esculentum) | 70 µM (~21 mg/L) | Weekly Foliar Spray | 28% higher total yield. | [12] |

| Tomato (Lycopersicon esculentum) | 0.3 and 3.0 mg/L | Foliar Spray | Significant increase in tomato yield. | [8] |

| Cotton (Gossypium hirsutum) | 0.05 and 0.10 mg/L | Foliar & Seed Treatment | 12% and 31% increase in yield, respectively. | [2] |

| Soybean | 0.5 mg/L | Foliar Spray at flowering & pod setting | 12% increase in yield. | [13] |

Table 2: Effect of Triacontanol on Plant Growth Parameters

| Crop | Triacontanol Concentration | Application Method | Growth Parameter | Observed Effect | Reference |

| Tomato (Lycopersicon esculentum) | 70 µM (~21 mg/L) | Weekly Foliar Spray | Flower & Fruit Number | 37-50% increase in flower number; 22-57% increase in fruit number. | [12] |

| Mentha arvensis L. | 1 µM | Foliar Spray | Plant Height, Fresh & Dry Weight, Leaf Area | Marked enhancement over control. | [7] |

| Dracocephalum forrestii | 2.5, 5, and 10 µM | In vitro culture medium | Shoot Dry Weight | Significant increase in dry weight. | [14][15] |

| Rice (Oryza sativa) | 1 mg/L | Seed Soaking (48h) | Germination | ~2% increase in germination rate; ~8% increase in germination potential. | [13] |

| Papaver somniferum L. | 1 µM | Four Foliar Sprays | Height, Branch Number, Dry Weight | Improvement over the control. | [9] |

Experimental Protocols

Consistent and reproducible results in triacontanol studies depend on meticulous experimental design and execution. Key methodological considerations include formulation, application, and growth conditions.

Formulation of Triacontanol Solutions

Due to its extremely low water solubility (<1 mg/L), triacontanol must be properly formulated to ensure bioavailability.[12] A common method involves creating a concentrated stock solution using an organic solvent and a surfactant.

Protocol for 1000 mg/L (ppm) Stock Solution: [12]

-

Materials:

-

Triacontanol powder (≥90% purity)

-

Ethanol (95% or higher)

-

Surfactant (e.g., Tween-20 or Tween-80)

-

Distilled or deionized water

-

Analytical balance, magnetic stirrer, glass beakers, volumetric flask (1000 mL)

-

Amber glass bottle for storage

-

-

Procedure: a. Weigh 1000 mg of triacontanol powder. b. Dissolve the powder in 100 mL of 95% ethanol in a glass beaker. Gentle warming (35-40°C) and stirring for 15-20 minutes can aid dissolution. c. Add 5 mL of Tween-20 to the ethanol solution and mix thoroughly for 5 minutes. d. Transfer the mixture to a 1000 mL volumetric flask. e. Bring the solution to the final volume of 1000 mL with distilled water while mixing continuously. f. Store the stock solution in a labeled amber glass bottle at room temperature to protect it from light.

Application Methods

Triacontanol can be delivered to plants through several methods, with the choice depending on the crop, growth stage, and experimental objective.[3]

-

Foliar Spray: The most common method, allowing for rapid absorption through the leaves. Working solutions are prepared by diluting the stock solution to the desired final concentration (e.g., 0.05 - 20 mg/L).[12][13] Sprays should be applied to ensure thorough coverage of the foliage.

-

Soil Application/Drench: The compound is applied to the soil or growing medium, allowing for uptake by the roots.[3][16] This method can provide a more sustained effect.

-

Seed Treatment: Soaking seeds in a dilute triacontanol solution (e.g., 0.2-1.0 mg/L for 4-48 hours) can promote germination and early seedling vigor.[3][13]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a study investigating the effects of triacontanol.

Conclusion

Preliminary studies provide compelling evidence that triacontanol is a powerful plant biostimulant with significant potential in agriculture and horticulture. Its ability to enhance photosynthesis, improve nutrient uptake, and increase stress tolerance translates into measurable improvements in plant growth, biomass, and yield.[2][7] The mechanism, involving the second messenger L(+)-adenosine, highlights its role in regulating fundamental cellular processes.[4] For researchers and professionals in drug development, triacontanol represents an intriguing natural compound whose signaling pathways and physiological effects warrant further investigation. Future studies should focus on elucidating the complete molecular network of its action, optimizing application protocols for a wider variety of species, and exploring its synergistic effects with other growth regulators and nutrients.

References

- 1. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]

- 2. tandfonline.com [tandfonline.com]

- 3. wellyoutech.com [wellyoutech.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. zylemsa.co.za [zylemsa.co.za]

- 7. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saahasindia.org [saahasindia.org]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cropandweed.com [cropandweed.com]

- 12. Triacontanol Foliar Sprays in Soilless Culture: Formulation and Application – Science in Hydroponics [scienceinhydroponics.com]

- 13. Plant Growth Promoter- Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [vn.bestplanthormones.com]

- 14. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Triacontanol experiment - Overgrow.com [overgrow.com]

Methodological & Application

Revolutionizing Plant Research: A Detailed Protocol for Triacontanol Foliar Spray Application

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant step forward for agricultural and botanical research, a comprehensive set of application notes and protocols for the use of triacontanol (TRIA) as a foliar spray has been developed. This document provides researchers, scientists, and drug development professionals with a detailed guide to harnessing the potent plant growth-promoting effects of this naturally occurring substance. The protocols are designed to ensure reproducibility and accuracy in experimental settings.

Triacontanol, a long-chain fatty alcohol, has been demonstrated to elicit a range of beneficial physiological responses in plants, including enhanced photosynthesis, improved nutrient uptake, and increased stress resilience.[1][2][3] This compilation of protocols standardizes the preparation and application of TRIA solutions for foliar treatment, a critical factor in achieving consistent and reliable research outcomes.

Application Notes

1. Overview of Triacontanol's Mechanism of Action:

Triacontanol acts as a plant growth regulator that, when applied exogenously at low concentrations, can significantly enhance various metabolic processes.[2][3] The primary mode of action is believed to involve a secondary messenger, L(+)-adenosine, which is rapidly elicited upon TRIA application.[2][4] This triggers a cascade of downstream effects, including the regulation of gene expression related to photosynthesis and stress responses, and an increase in the influx of key ions like Ca²⁺, K⁺, and Mg²⁺.[5]

2. Critical Considerations for Experimental Design:

-

Purity of Triacontanol: For research applications, it is imperative to use analytical-grade triacontanol with a purity of 90% or higher to avoid confounding results from impurities.[5]

-

Concentration Optimization: The optimal concentration of triacontanol is highly crop-specific and exhibits a hormetic dose-response curve, where low concentrations are stimulatory and high concentrations can be inhibitory or have no effect.[5] Therefore, preliminary dose-response studies are crucial for each plant species and experimental condition.

-

Surfactant Selection and Concentration: Due to its extremely low water solubility, triacontanol requires a surfactant for effective foliar application.[5] Non-ionic surfactants such as Tween-20 or Tween-80 are commonly used to create a stable emulsion and ensure proper wetting of the leaf surface.[5] The surfactant concentration itself should be tested for any potential phytotoxic effects.

-

Application Timing and Environmental Conditions: For maximal absorption, foliar sprays should be applied during the early morning or late afternoon when stomata are more likely to be open and environmental stresses like high temperature and wind are minimized.[6]

-

Control Groups: Experiments should include at least two control groups: an untreated control (no spray) and a vehicle control (sprayed with the solvent and surfactant solution without triacontanol) to isolate the effects of TRIA.

Experimental Protocols

1. Preparation of Triacontanol Stock Solution (1000 ppm)

This protocol outlines the preparation of a 1000 mg/L (1000 ppm) stock solution of triacontanol, which can then be diluted to the desired working concentrations.

Materials:

-

Triacontanol powder (≥90% purity)

-

95% Ethanol

-

Tween-20 (or Tween-80)

-

Distilled or deionized water

-

Analytical balance

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Warming plate

-

1000 mL volumetric flask

-

Amber glass storage bottle

Procedure:

-

Accurately weigh 1000 mg of triacontanol powder.

-

In a glass beaker, dissolve the triacontanol powder in 100 mL of 95% ethanol.

-

Gently warm the solution to 35-40°C while stirring on a magnetic stirrer for 15-20 minutes to ensure complete dissolution. Do not exceed 50°C.[5]

-

Add 5 mL of Tween-20 to the ethanol-triacontanol solution and continue to mix thoroughly for another 5 minutes.[5]

-

Transfer the mixture to a 1000 mL volumetric flask.

-

Bring the final volume to 1000 mL with distilled water while mixing continuously. The resulting solution may appear slightly cloudy due to micelle formation.[5]

-

Store the stock solution in a labeled amber glass bottle at room temperature to protect it from light and heat. The stock solution is stable for 3-4 months under these conditions.[5]

2. Preparation of Working Solutions and Foliar Application

Procedure:

-

Calculate the required volume of the 1000 ppm stock solution to achieve the desired final concentration in the desired volume of spray solution.

-

Add the calculated volume of the stock solution to the required volume of distilled or deionized water in a clean sprayer.

-

Mix the solution thoroughly before application.

-

Apply the foliar spray to the plant foliage until runoff is observed, ensuring complete coverage of both adaxial and abaxial leaf surfaces.

-

For multi-application studies, repeat the application at the specified intervals (e.g., every 2-4 weeks).[1]

Quantitative Data Summary

The following tables summarize the reported effects of triacontanol foliar spray on various plant growth parameters from different research studies.

Table 1: Effect of Triacontanol on Crop Yield

| Crop | Triacontanol Concentration | Application Details | Yield Increase (%) |

| Rice | 0.1 and 0.5 mg/L | Foliar application | 12% (average) |

| Cotton | 0.05 and 0.10 mg/L | Foliar and seed treatment | 12% and 31% respectively |

| Tomato | 70 µM (~21 mg/L) | Weekly foliar applications | 28% (total yield) |

| Radish | 0.5 mg/L | Sprayed every 8-10 days, 2-3 times total | 12% - 13.7% |

| Chili | 0.5 mg/L | Sprayed every 14 days, 3 times total from flowering | 20.55% |

| Soybean | 0.1-0.5 mg/L | 2 applications from initial to full flowering | 21.1% |

| Cowpea | 0.5 mg/L | One application at initial flowering and early pod setting | 12% |

Table 2: Effect of Triacontanol on Plant Growth Parameters

| Crop | Triacontanol Concentration | Growth Parameter | Improvement |

| Lettuce | 10⁻⁷ M (~0.043 mg/L) | Leaf fresh weight | 13-20% increase |

| Lettuce | 10⁻⁷ M (~0.043 mg/L) | Root fresh weight | 13-24% increase |

| Tomato | 70 µM (~21 mg/L) | Flower number | 37-50% increase |

| Tomato | 70 µM (~21 mg/L) | Total fruit number | 22-57% increase |

| Cucumber | 0.8 mg/L | Photosynthesis, stomatal conductance, water use efficiency | Improved under salt stress |

| Green Gram | 0.5 mg/dm³ | Plant height, fresh mass | Significantly promoted |